(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.: 179472-26-5
Cat. No.: VC0222385
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179472-26-5 |
---|---|
Molecular Formula | C10H20N2O3 |
Molecular Weight | 216.28 |
IUPAC Name | tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |
SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)N |
Introduction
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.28 g/mol |
Stereochemistry | (2R,4S) |
Functional Groups | Amino, Hydroxymethyl, BOC |
SMILES Representation | CC(C)(C)OC(=O)N1CC@HN |
Importance in Chemistry and Biology
This compound plays a pivotal role as an intermediate in the synthesis of biologically active molecules. Its protected amino group allows for selective reactions without interference from nucleophilic sites on the nitrogen atom. Additionally, its stereochemistry makes it a valuable building block for enantioselective synthesis in pharmaceutical research .
Synthesis and Characterization
Synthetic Routes
The synthesis of (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves starting materials such as pyrrolidine derivatives or amino alcohols. One common approach employs chiral auxiliaries or catalysts to induce stereochemical control during key reaction steps.
General Synthetic Pathway
The following steps outline a typical synthetic route:
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Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (BOC) group.
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Introduction of the hydroxymethyl group at position 2 via nucleophilic substitution or reduction.
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Amination at position 4 using stereoselective methods to achieve the desired (2R,4S) configuration.
Table 2: Key Reagents Used in Synthesis
Step | Reagent/Catalyst | Purpose |
---|---|---|
Nitrogen Protection | Di-tert-butyl dicarbonate | BOC protection |
Hydroxymethylation | Formaldehyde + Reducing Agent | Introduction of hydroxymethyl group |
Amination | Ammonia or Amine Derivative | Substitution at position 4 |
Analytical Characterization
Characterization of this compound involves various spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR): Both and NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl (-OH) and amine (-NH).
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC): Ensures purity and enantiomeric excess.
Applications in Organic Synthesis
Role as a Building Block
The compound's protected amino group and stereochemically defined structure make it an ideal precursor for synthesizing complex molecules with medicinal properties. It serves as a scaffold for introducing additional functional groups while maintaining stereochemical integrity.
Pharmaceutical Applications
In drug discovery, this compound is used to synthesize pharmacologically active agents targeting neurological disorders and infectious diseases . Its derivatives exhibit enhanced bioavailability due to improved solubility profiles imparted by the BOC group.
Asymmetric Catalysis
The stereochemistry of this compound enables its use in asymmetric catalysis, where it acts as a chiral ligand or auxiliary to induce enantioselectivity in reactions such as hydrogenation or epoxidation.
Hazard Statement | Precautionary Measures |
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H315: Causes skin irritation | P302+352: Wash with soap/water |
H319: Causes serious eye irritation | P305+351+338: Rinse cautiously with water |
H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes |
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